Dibutylstannanebis(ylium) butenedioate

Description

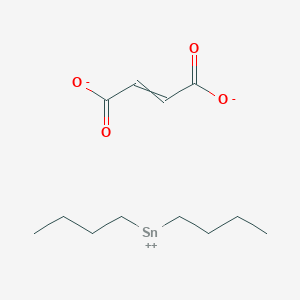

Dibutylstannanebis(ylium) butenedioate is an organotin compound comprising a dibutyltin (Sn(C₄H₉)₂) cation paired with a butenedioate anion (C₄H₂O₄²⁻). The term "bis(ylium)" indicates a doubly charged cationic tin center, stabilized by electron-donating butyl ligands. Butenedioate, derived from butenedioic acid (fumaric or maleic acid), contributes to the compound’s reactivity and solubility.

Properties

IUPAC Name |

but-2-enedioate;dibutyltin(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylstannanebis(ylium) butenedioate typically involves the reaction of dibutyltin oxide with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9)2SnO+C4H2O3→(C4H9)2Sn(C4H2O4)

In this reaction, dibutyltin oxide reacts with maleic anhydride to form this compound. The reaction is usually conducted in an organic solvent such as toluene or xylene, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dibutylstannanebis(ylium) butenedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The butenedioate group can be substituted with other ligands, leading to the formation of different organotin compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various organic ligands can be introduced under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Dibutyltin oxide and other tin oxides.

Reduction: Dibutyltin compounds with reduced oxidation states.

Substitution: New organotin compounds with different ligands.

Scientific Research Applications

Dibutylstannanebis(ylium) butenedioate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of plastics, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of dibutylstannanebis(ylium) butenedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Dibutyltin Dilaurate (Dibutylstannanebis(ylium) Didodecanoate)

- Structure: Shares the dibutyltin cation but pairs it with laurate (dodecanoate) anions.

- CAS : 77-58-7 .

- Applications : Widely used as a catalyst in polyurethane production and silicone curing.

- Toxicity : Classified as an environmental hazard; prohibited in skin-contact products due to reproductive toxicity and aquatic toxicity .

- Stability : Hydrolytically stable under anhydrous conditions but degrades in aqueous environments.

Comparison :

| Property | Dibutylstannanebis(ylium) Butenedioate | Dibutyltin Dilaurate |

|---|---|---|

| Anion | Butenedioate (C₄H₂O₄²⁻) | Laurate (C₁₂H₂₃O₂⁻) |

| Solubility | Likely polar solvent-soluble | Lipophilic |

| Toxicity | Expected high (organotin class) | Environmental hazard |

| Industrial Use | Hypothesized catalytic roles | Polyurethane catalyst |

However, both compounds likely share organotin-related hazards, including reproductive and developmental toxicity .

(b) Dimethyl Fumarate (Dimethyl (E)-Butenedioate)

- Structure : Ester of fumaric acid (trans-butenedioic acid) with methyl groups.

- CAS : 624-49-7 .

- Applications : FDA-approved for multiple sclerosis (MS) treatment (TECFIDERA®); acts via Nrf2 pathway activation.

- Toxicity : Linked to gastrointestinal adverse effects and rare cases of progressive multifocal leukoencephalopathy (PML) .

Comparison :

| Property | This compound | Dimethyl Fumarate |

|---|---|---|

| Cation/Backbone | Organotin (Sn) | Organic ester |

| Bioactivity | Not established | Immunomodulatory |

| Regulatory Status | Unlikely approved for medical use | FDA-approved for MS |

| Environmental Impact | High (organotin toxicity) | Moderate |

While dimethyl fumarate leverages the butenedioate moiety for therapeutic activity, the tin-based cation in this compound precludes pharmaceutical use due to inherent organotin toxicity.

Toxicity and Regulatory Considerations

Organotin compounds, including dibutylstannanebis(ylium) derivatives, are regulated under REACH (EC No 1907/2006) and CLP (EC No 1272/2008) for their environmental and health risks. Dibutyltin dilaurate, for example, is prohibited in consumer products due to its endocrine-disrupting properties . In contrast, dimethyl fumarate’s medical application requires stringent risk mitigation (e.g., PML monitoring) . This compound would likely face similar restrictions, necessitating containment in industrial settings.

Stability and Reactivity

- Thermal Stability: Organotin compounds generally degrade at high temperatures, releasing toxic tin oxides.

- Hydrolytic Sensitivity : Butenedioate’s conjugated double bond may confer greater hydrolytic stability compared to laurate, though this requires empirical validation.

- Reactivity : The tin center’s electrophilicity facilitates ligand-exchange reactions, making it effective in catalysis but reactive in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.